An In-depth Technical Guide to Boc-D-Glu(OBzl)-OH: Chemical Properties, Structure, and Applications in Peptide Synthesis
An In-depth Technical Guide to Boc-D-Glu(OBzl)-OH: Chemical Properties, Structure, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-D-glutamic acid γ-benzyl ester, commonly referred to as Boc-D-Glu(OBzl)-OH. This document details its chemical and physical properties, molecular structure, synthesis, and purification. It further elaborates on its critical role in solid-phase peptide synthesis (SPPS), including detailed experimental protocols for its incorporation into peptide chains.
Core Chemical and Physical Properties
Boc-D-Glu(OBzl)-OH is a white to off-white crystalline powder. Its key properties are summarized in the table below, providing a ready reference for laboratory use.[1][2][3][4]
| Property | Value | Reference |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-5-(benzyloxy)-5-oxopentanoic acid | |
| Synonyms | N-α-t-Boc-D-glutamic acid γ-benzyl ester | [2] |
| CAS Number | 35793-73-8 | [2][5] |
| Molecular Formula | C₁₇H₂₃NO₆ | [2][5] |
| Molecular Weight | 337.37 g/mol | [3] |
| Melting Point | 69-71 °C | [3] |
| Appearance | White to slight yellow to beige powder | [2] |
| Optical Rotation | [α]²⁰/D +5.0 to +7.0° (c=1 in Acetic Acid) | [2] |
| Solubility | Soluble in N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). | [4][6] |
| Storage Temperature | 2-8°C | [1][2][3][5] |
Molecular Structure
Boc-D-Glu(OBzl)-OH is a derivative of the naturally occurring amino acid, D-glutamic acid. The structure features two key protecting groups essential for its application in peptide synthesis:
-
Boc (tert-butyloxycarbonyl) group: This group protects the α-amino functionality. It is stable under a variety of conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA).[7]
-
Benzyl (Bzl) ester: This group protects the γ-carboxyl group of the glutamic acid side chain. The benzyl ester is stable to the mild acidic conditions used for Boc deprotection, ensuring the side chain remains protected during peptide chain elongation. It is typically removed under stronger acidic conditions, such as with hydrogen fluoride (HF), or through catalytic hydrogenation.
These orthogonal protecting groups allow for the selective deprotection and coupling of the α-amino group without affecting the side chain, a fundamental principle of the Boc/Bzl strategy in SPPS.
Below is a 2D representation of the molecular structure:
Caption: 2D structure of Boc-D-Glu(OBzl)-OH.
Experimental Protocols
Synthesis of Boc-D-Glu(OBzl)-OH
The synthesis of Boc-D-Glu(OBzl)-OH is a multi-step process starting from D-glutamic acid. The following is a general, representative protocol.
Step 1: Synthesis of γ-Benzyl-D-glutamate
This step involves the selective esterification of the γ-carboxyl group of D-glutamic acid.
-
Materials: D-glutamic acid, benzyl alcohol, sulfuric acid, sodium bicarbonate.
-
Procedure:
-
A mixture of D-glutamic acid, benzyl alcohol, and a catalytic amount of sulfuric acid is heated.
-
Water formed during the reaction is removed under reduced pressure to drive the esterification.[8]
-
After the reaction is complete, the mixture is cooled and neutralized with a sodium bicarbonate solution to precipitate the crude product.[8]
-
The crude γ-benzyl D-glutamate is collected by filtration and purified by recrystallization from hot water.[8]
-
Step 2: N-α-Boc Protection
The α-amino group of γ-benzyl-D-glutamate is then protected with a Boc group.
-
Materials: γ-Benzyl-D-glutamate, di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., sodium bicarbonate or triethylamine), and a solvent (e.g., a mixture of water and dioxane or tetrahydrofuran).
-
Procedure:
-
γ-Benzyl-D-glutamate is dissolved in an aqueous basic solution.
-
Di-tert-butyl dicarbonate (Boc₂O) is added to the solution, and the mixture is stirred at room temperature.
-
The pH of the reaction is maintained in the basic range by the addition of a base.
-
After the reaction is complete, the mixture is acidified, and the product, Boc-D-Glu(OBzl)-OH, is extracted with an organic solvent.
-
The organic layer is dried, and the solvent is removed under reduced pressure to yield the final product.
-
Caption: General synthesis workflow for Boc-D-Glu(OBzl)-OH.
Purification and Characterization
The crude Boc-D-Glu(OBzl)-OH is typically purified by column chromatography on silica gel or by recrystallization. The purity and identity of the final product are confirmed by various analytical techniques.
Characterization Data (Representative for the L-isomer):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.35 (m, 5H, Ar-H), 5.12 (s, 2H, -CH₂-Ph), 4.35 (m, 1H, α-CH), 2.55 (t, 2H, γ-CH₂), 2.20 (m, 1H, β-CH), 2.00 (m, 1H, β-CH), 1.44 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 178.5, 172.9, 155.6, 135.7, 128.6, 128.3, 128.2, 80.1, 66.5, 53.2, 30.3, 28.3, 27.9.
-
FT-IR (KBr, cm⁻¹): 3350-3450 (N-H stretch), 3000-3300 (O-H stretch, carboxylic acid), 2980 (C-H stretch, aliphatic), 1735 (C=O stretch, ester), 1710 (C=O stretch, carbamate and carboxylic acid), 1510 (N-H bend), 1250 (C-O stretch).
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-D-Glu(OBzl)-OH is a standard building block in Boc-SPPS. The following protocols detail its use in the elongation of a peptide chain on a solid support (e.g., Merrifield resin).
Boc Deprotection Protocol:
-
Swell the Resin: Swell the peptide-resin in dichloromethane (DCM).
-
Pre-wash: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.
-
Deprotection: Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[9]
-
Washing: Thoroughly wash the resin with DCM to remove residual TFA.
-
Neutralization: Treat the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.
-
Washing: Wash the resin thoroughly with DCM or DMF.
Caption: Standard workflow for Boc deprotection in SPPS.
Coupling Protocol (using HBTU/DIEA):
-
Pre-activation: In a separate vessel, dissolve Boc-D-Glu(OBzl)-OH (3-4 equivalents), HBTU (3-4 equivalents), and DIEA (6-8 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Agitate the mixture for 2-4 hours.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM.
Caption: Workflow for coupling Boc-D-Glu(OBzl)-OH in SPPS.
Safety and Handling
Boc-D-Glu(OBzl)-OH is a combustible solid and should be handled with appropriate personal protective equipment (PPE), including eye shields, gloves, and a dust mask (type N95 or equivalent).[1] It should be stored in a tightly sealed container in a cool, dry place, away from heat and sources of ignition. Standard laboratory hygiene practices should be followed, including washing hands after handling.
Conclusion
Boc-D-Glu(OBzl)-OH is an indispensable reagent for the synthesis of peptides containing D-glutamic acid residues via the Boc/Bzl strategy. Its well-defined chemical properties and the orthogonal nature of its protecting groups allow for its efficient and controlled incorporation into complex peptide sequences. The protocols outlined in this guide provide a framework for the successful synthesis, purification, and application of this important building block in peptide chemistry and drug discovery.
References
- 1. rsc.org [rsc.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Boc-Glu(OBzl)-OH = 98.0 T 13574-13-5 [sigmaaldrich.com]
- 4. scientificlabs.com [scientificlabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. prepchem.com [prepchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
